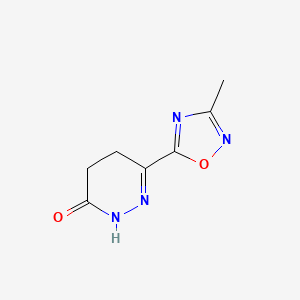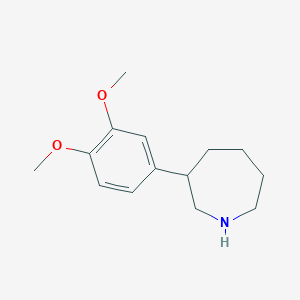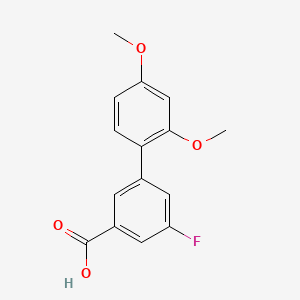
3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid
説明
“3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetic acid” has a melting point of 96 - 99 °C, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .科学的研究の応用
Synthesis and Biological Activity
Researchers have synthesized various derivatives of 3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid to explore their biological activities. For instance, derivatives have been investigated for their herbicidal properties, indicating potential agricultural applications. The synthesis involves reactions with other chemical entities, resulting in compounds that exhibit significant activity against certain plant pathogens and weeds (Liu Chang-chun, 2006).
Antitumor Activity
Some derivatives of this compound, specifically benzothiazoles, have shown potent antitumor activities against various cancer cell lines, including lung, colon, and breast cancer. The synthesis of these derivatives follows a specific pathway, resulting in compounds with highly selective and potent inhibitory effects on tumor proliferation. This line of research offers potential pathways for developing new anticancer drugs (Catriona G Mortimer et al., 2006).
Advanced Material Synthesis
The compound and its derivatives are also utilized in the synthesis of advanced materials. For instance, continuous-flow processes have been developed for the efficient formation of C–C bonds, crucial for producing intermediates for pharmaceuticals like Floxacin. Such methodologies offer advantages in terms of safety, environmental friendliness, and efficiency, highlighting the compound's role in facilitating green chemistry practices (Shaozheng Guo et al., 2020).
Receptor Affinity and Antagonism
Research into the affinity of derivatives at serotonin receptors has revealed potential neurological applications. Specific modifications of the this compound structure have resulted in compounds with high affinity for 5-HT2A receptors, suggesting possible uses in treating neurological disorders or as tools in neuroscience research (F. Claudi et al., 1999).
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. Synthesis of new oxadiazole derivatives has demonstrated potential activity against various microbial strains, indicating the compound's utility in developing new antimicrobial agents (K. Mohana, 2013).
Safety and Hazards
生化学分析
Biochemical Properties
3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, potentially affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the specific cellular context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, the compound may inhibit the activity of aromatic-amino-acid aminotransferase by binding to its active site . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are often assessed through in vitro and in vivo studies, which provide insights into the compound’s stability and potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . These dosage effects are typically assessed through controlled studies in animal models, which help to identify the threshold levels for both therapeutic and toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key enzyme involved in the metabolism of this compound is aromatic-amino-acid aminotransferase, which catalyzes the transfer of amino groups from aromatic amino acids to keto acids . This interaction can influence metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as tissue permeability and the presence of specific binding sites, which can affect its accumulation and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the presence of specific targeting sequences may direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of the compound within the cell.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-3-4-13(14(8-12)20-2)9-5-10(15(17)18)7-11(16)6-9/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUPEXRMIRIGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690799 | |
| Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-15-1 | |
| Record name | 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



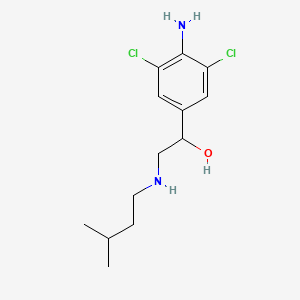
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)
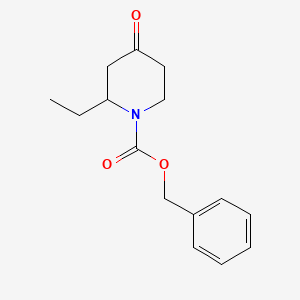

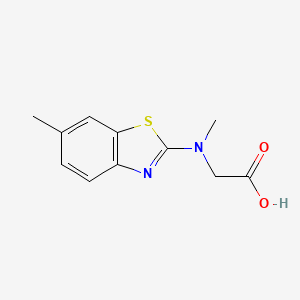
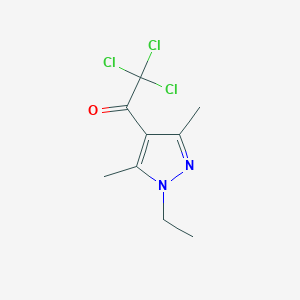

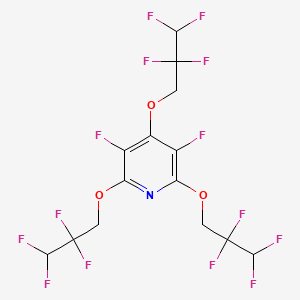

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)
